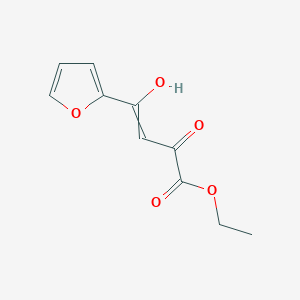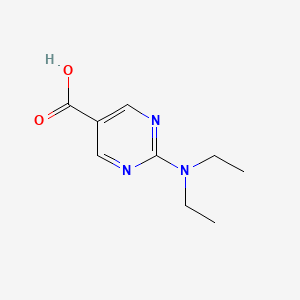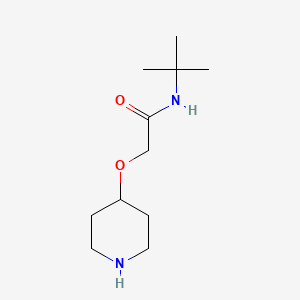![molecular formula C17H20ClNO B1389336 N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine CAS No. 1040681-49-9](/img/structure/B1389336.png)
N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine
Übersicht
Beschreibung
N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine, commonly referred to as CMPMA, is an amine derivative of the phenyl group that has been used for a variety of scientific research applications. CMPMA is a useful compound for a variety of reasons, including its ability to act as a catalyst, its low cost, and its relative stability. CMPMA has been used in a variety of research applications, including synthesis, drug discovery, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
CMPMA has been used in a variety of research applications, including synthesis, drug discovery, and biochemical and physiological studies. In synthesis, CMPMA has been used as a catalyst for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. In drug discovery, CMPMA has been used to identify potential therapeutic targets. In biochemical and physiological studies, CMPMA has been used to study the effect of various compounds on cellular processes, such as protein synthesis and gene expression.
Wirkmechanismus
CMPMA acts as an amine and can act as a catalyst in the synthesis of various compounds. It can also act as a ligand, binding to other compounds and forming stable complexes. In addition, CMPMA can act as a chelator, binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects
CMPMA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, CMPMA has been shown to act as a catalyst, binding to various compounds and forming stable complexes. In physiological studies, CMPMA has been shown to have an effect on the expression of genes, as well as on protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CMPMA in laboratory experiments has a number of advantages and limitations. One advantage of using CMPMA is its low cost, which makes it an attractive option for laboratory experiments. Additionally, CMPMA is relatively stable and can be used in a variety of experiments. However, CMPMA can also be toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of CMPMA in scientific research. One potential direction is to use CMPMA as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, CMPMA could be used to study the effects of various compounds on gene expression and protein synthesis. Moreover, CMPMA could be used to study the effects of various compounds on cellular processes, such as cell signaling and cell cycle regulation. Finally, CMPMA could be used to study the effects of various compounds on the immune system.
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-5-4-6-16(9-12)20-14(3)11-19-15-8-7-13(2)17(18)10-15/h4-10,14,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGICOXPQPZJKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC(=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B1389257.png)


![2-[4-(Trifluoromethyl)piperidino]-1,3-thiazole-5-carbaldehyde](/img/structure/B1389260.png)





![Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-](/img/structure/B1389270.png)
![3-Chloro-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B1389272.png)

